molecular formula C20H19ClN4O2 B6114757 1-[(2-chlorophenyl)methyl]-N-(3,4-dihydro-1H-isochromen-1-ylmethyl)triazole-4-carboxamide

1-[(2-chlorophenyl)methyl]-N-(3,4-dihydro-1H-isochromen-1-ylmethyl)triazole-4-carboxamide

Cat. No.: B6114757
M. Wt: 382.8 g/mol
InChI Key: LCKAOKOIWBEBLJ-UHFFFAOYSA-N
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Description

1-[(2-chlorophenyl)methyl]-N-(3,4-dihydro-1H-isochromen-1-ylmethyl)triazole-4-carboxamide is a synthetic compound that belongs to the class of triazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Properties

IUPAC Name

1-[(2-chlorophenyl)methyl]-N-(3,4-dihydro-1H-isochromen-1-ylmethyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN4O2/c21-17-8-4-2-6-15(17)12-25-13-18(23-24-25)20(26)22-11-19-16-7-3-1-5-14(16)9-10-27-19/h1-8,13,19H,9-12H2,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCKAOKOIWBEBLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(C2=CC=CC=C21)CNC(=O)C3=CN(N=N3)CC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2-chlorophenyl)methyl]-N-(3,4-dihydro-1H-isochromen-1-ylmethyl)triazole-4-carboxamide typically involves the following steps:

    Formation of the triazole ring: This can be achieved through the cyclization of appropriate precursors under specific conditions. For instance, the reaction of an azide with an alkyne in the presence of a copper catalyst (CuAAC reaction) is a common method.

    Introduction of the isochromenylmethyl group: This step involves the reaction of the triazole intermediate with a suitable isochromenylmethyl halide under basic conditions.

    Attachment of the chlorophenylmethyl group: This final step involves the reaction of the intermediate with a chlorophenylmethyl halide in the presence of a base.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions: 1-[(2-chlorophenyl)methyl]-N-(3,4-dihydro-1H-isochromen-1-ylmethyl)triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenylmethyl group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydroxide or other strong bases in polar solvents.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted triazole derivatives.

Scientific Research Applications

1-[(2-chlorophenyl)methyl]-N-(3,4-dihydro-1H-isochromen-1-ylmethyl)triazole-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[(2-chlorophenyl)methyl]-N-(3,4-dihydro-1H-isochromen-1-ylmethyl)triazole-4-carboxamide involves its interaction with specific molecular targets. The triazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular pathways involved would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

  • 1-[(2-chlorophenyl)methyl]-N-(3,4-dihydro-1H-isochromen-1-ylmethyl)triazole-4-carboxamide
  • This compound

Uniqueness: The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical and biological properties. The presence of the triazole ring, chlorophenylmethyl group, and isochromenylmethyl group allows for diverse interactions with biological targets, making it a versatile compound for research and development.

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